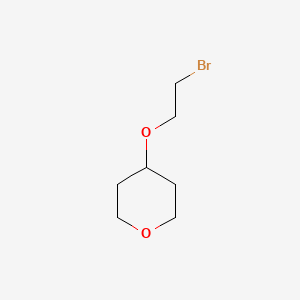

4-(2-bromoethoxy)tetrahydro-2H-pyran

Description

Significance of Alkyl Halides and Protected Alcohols in Synthetic Chemistry

Alkyl halides and protected alcohols are fundamental components in the toolkit of a synthetic organic chemist. Alkyl halides are organic compounds containing a halogen atom bonded to a saturated carbon atom. guidechem.com The polarity of the carbon-halogen bond, where the carbon atom is electron-deficient, makes them excellent electrophiles. guidechem.com This property allows them to participate in a wide array of nucleophilic substitution and elimination reactions, serving as crucial precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com Their versatility makes them indispensable for constructing the carbon skeletons of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.com

Equally important is the concept of protecting groups for alcohols. In multi-step syntheses, a reactive functional group like a hydroxyl (-OH) group can interfere with a desired chemical transformation elsewhere in the molecule. researchgate.netnih.gov To prevent this, the alcohol is temporarily converted into a less reactive derivative, a process known as protection. This "protecting group" must be stable to the specific reaction conditions and must be easily removable later to regenerate the original alcohol without altering the rest of the molecule. sigmaaldrich.com This strategy of protection and deprotection is a cornerstone of modern synthesis, enabling chemists to achieve high selectivity and build complex molecules. researchgate.net

Historical Development and Evolution of Tetrahydropyran-Based Protecting Groups

The tetrahydropyran (B127337) (THP) ring system is a core structure in many natural products and has found significant utility in synthetic chemistry, most notably as a protecting group for alcohols. chemdad.com The use of a THP group for hydroxyl protection was developed in the mid-20th century. sigmaaldrich.com This classical protection strategy involves reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. researchgate.net This reaction forms a 2-tetrahydropyranyl ether, which is technically an acetal (B89532). organic-chemistry.org

The key feature of this 2-alkoxy-THP derivative is its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and hydrides. However, the acetal linkage is readily cleaved by mild aqueous acid, regenerating the alcohol. researchgate.netorganic-chemistry.org This ease of introduction and removal, coupled with the low cost of DHP, led to the widespread adoption of THP as a protecting group. sigmaaldrich.com

It is crucial to distinguish this classical protecting group from the subject of this article, 4-(2-bromoethoxy)tetrahydro-2H-pyran. In the latter, the bromoethoxy group is attached at the 4-position of the ring. This linkage is a standard ether bond, not an acetal. Consequently, it is chemically robust and not readily cleaved by mild acid. Therefore, the tetrahydropyran ring in this context is not a protecting group but rather a stable core component of the molecule.

Overview of the Compound's Role as a Synthetic Intermediate

While specific, detailed research findings on the applications of this compound are not widely documented in scientific literature, its structure strongly suggests its role as a bifunctional synthetic intermediate or building block. The molecule possesses two distinct reactive sites: the alkyl bromide and the tetrahydropyran ether.

The primary role of this compound is derived from the bromoethoxy side chain. The bromine atom serves as a good leaving group in nucleophilic substitution reactions. This allows the compound to act as an alkylating agent, enabling the covalent attachment of the "ethoxy-tetrahydropyran" moiety to a wide range of nucleophiles, such as alcohols, phenols, amines, and thiols.

The tetrahydropyran ring itself is a common structural motif found in numerous biologically active natural products. By using this compound, synthetic chemists can introduce this valuable cyclic ether framework into larger, more complex molecules. The ether linkage at the 4-position is stable, ensuring that the ring system remains intact throughout subsequent synthetic steps. Therefore, the compound serves as a useful reagent for incorporating a specific, non-labile structural unit into a target molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEDXWKNBNWIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247111-63-2 | |

| Record name | 4-(2-bromoethoxy)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 4 2 Bromoethoxy Tetrahydro 2h Pyran

Elucidation of Classical and Modern Synthetic Routes

The synthesis of 4-(2-bromoethoxy)tetrahydro-2H-pyran is predominantly achieved via the acid-catalyzed addition of 2-bromoethanol (B42945) to DHP. This reaction forms a tetrahydropyranyl (THP) ether, a common protecting group for alcohols due to its stability in non-acidic conditions and ease of removal. nih.govnih.gov

Acid-Catalyzed Tetrahydropyranylation: Principles and Practice

The formation of THP ethers is a classical and widely practiced method for protecting hydroxyl groups. nih.gov The reaction is typically performed by treating an alcohol with DHP in the presence of an acid catalyst. youtube.com

The acid-catalyzed tetrahydropyranylation of 2-bromoethanol with DHP proceeds through a well-defined mechanistic pathway. total-synthesis.com The reaction is initiated by the activation of DHP by an acid catalyst.

Mechanism of Acid-Catalyzed Tetrahydropyranylation:

Protonation of DHP : The acid catalyst protonates the double bond of the 3,4-dihydro-2H-pyran molecule.

Formation of a Stabilized Cation : This protonation leads to the formation of a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic at the carbon atom adjacent to the ring oxygen. total-synthesis.com

Nucleophilic Attack : The hydroxyl group of 2-bromoethanol acts as a nucleophile and attacks the electrophilic carbon of the activated DHP intermediate.

Deprotonation : A final deprotonation step releases the proton, yielding the this compound product and regenerating the acid catalyst, allowing it to participate in further reaction cycles. total-synthesis.com

This mechanism highlights the catalytic nature of the acid, where only a small amount is required to facilitate the conversion.

The choice of catalyst and solvent significantly impacts the efficiency, selectivity, and environmental footprint of the tetrahydropyranylation reaction. A wide array of catalysts, from traditional Brønsted and Lewis acids to modern heterogeneous systems, have been employed. researchgate.net

Catalysts: Common homogeneous acid catalysts include p-toluenesulfonic acid (TsOH) and its pyridinium (B92312) salt, pyridinium p-toluenesulfonate (PPTS), which has a lower acidity. total-synthesis.com However, these can be difficult to remove from the reaction mixture. Heterogeneous acid catalysts are often preferred as they can be easily separated by filtration and potentially recycled. nih.govbeilstein-journals.org Examples include ion-exchange resins like Amberlyst-15, zeolites, montmorillonite (B579905) K10 clay, and silica-supported acids like NH4HSO4@SiO2. nih.govbeilstein-journals.orgorganic-chemistry.orgprepchem.com These solid acids efficiently promote the reaction under mild conditions. nih.govbeilstein-journals.org

Below is a table comparing the efficiency of various catalyst and solvent systems for the tetrahydropyranylation of alcohols.

| Catalyst | Solvent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Amberlyst-15 | CH2Cl2 | Room Temp, 18 hrs | ~53% (Yield) | prepchem.com |

| TsOH | CH2Cl2 | Room Temp | High | total-synthesis.com |

| NH4HSO4@SiO2 | CPME | Room Temp, 4 hrs | >95% (Conversion) | nih.govbeilstein-journals.org |

| NH4HSO4@SiO2 | 2-MeTHF | Room Temp, 4 hrs | >95% (Conversion) | nih.govbeilstein-journals.org |

| Montmorillonite K10 | CPME | Room Temp, 4 hrs | >95% (Conversion) | beilstein-journals.org |

| Pyridinium Chloride | Solvent-free | Room Temp | High | tandfonline.com |

Innovative Approaches and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to innovative approaches for the synthesis of this compound that align with the principles of green chemistry. semanticscholar.orgmdpi.com Key developments focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key Green Chemistry Strategies:

Heterogeneous and Recyclable Catalysts : The use of solid acid catalysts like NH4HSO4 supported on silica (B1680970) (NH4HSO4@SiO2) is a significant advancement. nih.govnih.gov These catalysts are easily prepared from inexpensive materials, can be recovered by simple filtration, and reused multiple times without a significant loss of activity. nih.govbeilstein-journals.org This eliminates complex aqueous work-ups and reduces waste.

Solvent-Free Conditions : Performing the reaction without a solvent, often using a grinding technique with a solid catalyst, represents an ideal green approach. tandfonline.com This minimizes the use of volatile organic compounds (VOCs) and simplifies product isolation.

One-Pot Procedures : Designing synthetic sequences where the THP-protected intermediate is formed and used in a subsequent reaction without isolation (a "one-pot" procedure) significantly improves process efficiency. nih.govd-nb.infosoton.ac.uk This saves time, reduces solvent usage, and minimizes material loss between steps.

Industrial-Scale Synthesis and Process Engineering

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to heat management, reaction control, and purification. longdom.orgresearchgate.net Process engineering principles are applied to ensure the synthesis is safe, efficient, and economically viable. longdom.org

Optimization Strategies for Yield and Purity

Optimizing the reaction for large-scale production focuses on maximizing product yield and purity while ensuring operational safety and cost-effectiveness. numberanalytics.com

Key Optimization Strategies:

Control of Exothermicity : The reaction between 2-bromoethanol and DHP is exothermic. researchgate.net On a large scale, efficient heat removal is critical to prevent temperature runaways that can lead to side reactions and reduced purity. This is typically managed by controlling the rate of reagent addition and using jacketed reactors with efficient cooling systems. researchgate.net

Reagent Stoichiometry : While a slight excess of DHP is often used in laboratory procedures to ensure complete conversion of the alcohol, optimizing this ratio is crucial on an industrial scale to minimize costs and simplify purification. beilstein-journals.org Using the minimum necessary excess of DHP reduces waste and the burden on downstream purification processes.

Catalyst Loading : The amount of acid catalyst is optimized to achieve a high reaction rate without promoting side reactions, such as the polymerization of DHP. For heterogeneous catalysts, optimizing the loading ensures efficient conversion while minimizing cost and simplifying filtration.

Reaction Time and Temperature : Monitoring the reaction progress allows for the determination of the optimal reaction time, preventing unnecessarily long batch times and potential product degradation. Running the reaction at the lowest effective temperature (e.g., 0-25 °C) can improve selectivity and product color. researchgate.net

Simplified Work-up and Purification : Industrial processes aim to simplify purification. The use of heterogeneous catalysts that can be filtered off is a key strategy. nih.gov Optimizing the reaction to achieve high conversion and purity minimizes the need for energy-intensive purification steps like distillation, making the process more efficient and allowing the product to be used directly in subsequent steps. researchgate.net A simple quench and phase separation may be sufficient if the reaction is clean.

A comparison of a non-optimized versus an optimized industrial process highlights these improvements. researchgate.net

| Parameter | Initial Process | Optimized Process |

|---|---|---|

| Solvent | Methylene (B1212753) Chloride | Solvent-free |

| Reaction Time | ~18 hours | 4-5 hours |

| Heat Control | Uncontrolled exotherm | Controlled by addition rate |

| Work-up | Complex, generates wastewater | Simple quench, no wastewater |

| Yield | ~88% | ~98% |

Reactor Design and Safety Considerations in Scale-Up

The industrial-scale synthesis of this compound necessitates a meticulous approach to reactor design and safety, primarily driven by the reaction's exothermic nature. The transition from laboratory benchtop to large-scale production introduces significant challenges related to heat and mass transfer, which are critical to control for ensuring process safety, product quality, and consistent yields. researchgate.net

Reactor Design and Process Parameters

The synthesis, which involves the reaction of 2-bromoethanol with 3,4-dihydropyran, is characterized as a highly exothermic process. researchgate.net Consequently, the selection of a reactor and the optimization of process parameters are focused on effective thermal management.

For pilot-scale and initial production batches, a semi-batch reactor configuration is commonly employed. A study on scaling this specific synthesis utilized a 3000 ml, 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, all maintained under a nitrogen atmosphere. researchgate.net This setup allows for the controlled addition of one reactant to the other, enabling dissipation of the heat generated.

Key findings from process optimization and scale-up research highlight the importance of controlled conditions. The reaction was successfully scaled up to a 300-gram batch by implementing a drop-wise addition of 3,4-dihydropyran to 2-bromoethanol at a controlled temperature of 0 °C. researchgate.net Maintaining the reaction temperature between 0-25 °C was found to be crucial for achieving a colorless, high-purity product without the need for a catalyst. researchgate.net The process optimization also led to a significant increase in yield and a reduction in reaction time and waste volumes. researchgate.net

The following table summarizes the evolution of the process parameters from an initial laboratory method to an optimized, scaled-up process.

| Parameter | Initial Laboratory Method | Optimized Scale-Up Process |

|---|---|---|

| Batch Size (Starting Reagent) | Not specified, smaller scale | 300 g (Bromoethanol 95%) |

| Solvent | Methylene chloride | No solvent |

| Reaction Time | ~18 hours | 4-5 hours |

| Heat Control | Exothermic, less control | Controlled heat evolution, no accumulation |

| Yield | ~88% | ~98% |

| Productivity (w/v) | 5% | 110% |

| Waste | ~29 liters of wastewaters per kg of product | No wastewaters |

While batch and semi-batch reactors are proven for this synthesis, modern continuous flow reactors present a viable alternative for further scale-up. unimi.it Flow chemistry offers superior heat transfer due to high surface-area-to-volume ratios, which is highly advantageous for managing strongly exothermic reactions. cardiff.ac.uk This enhanced thermal control can lead to improved safety, higher yields, and greater process consistency. unimi.it

Safety Considerations

Safety during the scale-up of this compound synthesis is paramount and addresses both chemical hazards and process-related risks.

Thermal Safety: The primary process hazard is the significant exothermicity of the reaction, which creates a risk of thermal runaway if not properly controlled. researchgate.net Key mitigation strategies include:

Controlled Reagent Addition: Slow, drop-wise addition of 3,4-dihydropyran into a cooled reactor containing 2-bromoethanol ensures that the rate of heat generation does not exceed the reactor's cooling capacity. researchgate.net

Effective Cooling: The reactor must be equipped with an efficient cooling system (e.g., a cooling jacket) to maintain the temperature within the optimal range of 0-25 °C. researchgate.net

Continuous Monitoring: Real-time temperature monitoring is essential to detect any deviation from the set parameters and allow for immediate corrective action. researchgate.net

Emergency Quenching: The process includes a quenching step using triethylamine (B128534) (TEA) to neutralize the reaction mixture, which can also serve as an emergency stop procedure. researchgate.net

Chemical Handling and Exposure: this compound and its precursors have inherent hazards that require strict handling protocols. The compound itself is a combustible liquid that causes skin and serious eye irritation, and may also cause respiratory irritation. fishersci.comsigmaaldrich.com

The following table outlines the primary chemical hazards and the necessary safety precautions.

| Hazard Category | Description | Recommended Precautions & PPE |

|---|---|---|

| Flammability | Combustible liquid with a flash point of 88 °C (190.4 °F). sigmaaldrich.comsigmaaldrich.com | Keep away from heat, sparks, open flames, and hot surfaces. fishersci.comsigmaaldrich.com Use CO2, dry chemical, or foam for extinction in case of fire. fishersci.com |

| Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. fishersci.com | Handle in a well-ventilated area. fishersci.com Wear protective gloves, protective clothing, and eye/face protection. fishersci.comsigmaaldrich.com Ensure eyewash stations and safety showers are close to the workstation. fishersci.comfishersci.com |

| Reactivity | Incompatible with strong oxidizing agents. fishersci.comfishersci.com Thermal decomposition can release irritating gases and vapors like carbon monoxide and carbon dioxide. fishersci.com | Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.combldpharm.com Avoid contact with incompatible materials. |

Materials of Construction: For laboratory and pilot-scale operations, glass reactors are suitable. researchgate.net For larger industrial-scale reactors, materials must be selected based on chemical compatibility with all reactants, intermediates, and the final product to prevent corrosion and potential side reactions.

Containment and Ventilation: Given that the compound and its precursors can cause respiratory irritation, the entire process should be conducted in a well-ventilated area or within a closed system to minimize the release of vapors. fishersci.com Appropriate engineering controls are essential to limit operator exposure. fishersci.com

Investigations into the Chemical Reactivity and Transformation Pathways of 4 2 Bromoethoxy Tetrahydro 2h Pyran

Nucleophilic Substitution Chemistry at the Bromoethyl Moiety

The primary alkyl bromide of the bromoethyl group is an excellent electrophile for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. masterorganicchemistry.com This reactivity allows for the introduction of a wide array of functional groups by displacing the bromide leaving group.

Scope and Limitations of SN2 Reactions

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The rate and success of the SN2 reaction are dependent on several factors:

Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, primary amines) react more efficiently than weaker ones.

Steric Hindrance: The carbon center is primary, which minimizes steric hindrance and strongly favors the SN2 pathway over competing elimination (E2) reactions. masterorganicchemistry.com However, highly bulky nucleophiles may slow the reaction rate.

Solvent: Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are ideal as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

A significant limitation is the potential for elimination reactions, especially when using sterically hindered, strongly basic nucleophiles. libretexts.org However, for 2-(2-bromoethoxy)tetrahydro-2H-pyran, substitution is the predominant pathway. libretexts.org

Formation of Ethers, Amines, and Other Derivatives via Substitution

The electrophilic nature of the bromoethyl moiety is widely exploited to form new carbon-heteroatom bonds. This versatility has established the compound as a key intermediate for elaborating molecular structures. sigmaaldrich.comchemicalbook.com

Ether Formation: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) provides a straightforward route to various ethers. This is a standard Williamson ether synthesis.

Amine Formation: Primary and secondary amines can be alkylated to yield secondary and tertiary amines, respectively. libretexts.org To avoid over-alkylation, which is a common side reaction, a large excess of the starting amine can be used. libretexts.org

Other Derivatives: Other strong nucleophiles can be employed to generate a range of derivatives. For instance, reaction with sodium cyanide introduces a nitrile group (which can be further hydrolyzed or reduced), while reaction with sodium azide (B81097) yields an alkyl azide, a precursor to primary amines via reduction. savemyexams.com

Below is a table summarizing common nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium ethoxide (NaOEt) | Ether |

| Phenoxide | Sodium phenoxide (NaOPh) | Aryl Ether |

| Amine | Diethylamine (Et₂NH) | Tertiary Amine |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

| Azide | Sodium azide (NaN₃) | Alkyl Azide |

This table presents illustrative examples of nucleophilic substitution reactions.

Tetrahydropyran (B127337) (THP) Protecting Group Manipulations

The THP group is a classic protecting group for alcohols, prized for its ease of installation and removal, as well as its stability under a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases. nih.govorganic-chemistry.org

Selective Deprotection Methodologies

The acetal (B89532) linkage of the THP ether is susceptible to hydrolysis under acidic conditions, regenerating the parent alcohol. The key to its utility is the ability to remove it selectively without disturbing other functional groups. The alkyl bromide in 2-(2-bromoethoxy)tetrahydro-2H-pyran is stable to the mild acidic conditions typically used for THP removal.

A variety of acidic catalysts can be employed for deprotection, with the choice often depending on the sensitivity of the substrate. nih.gov

| Reagent/Catalyst | Typical Conditions | Notes |

| Acetic Acid (AcOH) | THF/H₂O, 45 °C | Mild conditions, suitable for many substrates. |

| p-Toluenesulfonic Acid (TsOH) | Methanol (MeOH), rt | Common and effective; transacetalization can occur. nih.gov |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol (EtOH), 55 °C | Mildly acidic, useful for sensitive substrates. nih.gov |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, rt | Strong acid, rapid deprotection. nih.gov |

| Bismuth (III) triflate (Bi(OTf)₃) | CH₃CN/H₂O, rt | Lewis acid catalyst, effective and mild. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Water, rt | An oxidative deprotection method. organic-chemistry.org |

This table outlines common methodologies for the selective deprotection of THP ethers.

Orthogonal Protection Strategies in Multi-Step Synthesis

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed by a different set of specific reagents without affecting the others. bham.ac.ukjocpr.com This allows for the sequential unmasking and reaction of different functional groups within a complex molecule. bham.ac.uk

The THP ether in 2-(2-bromoethoxy)tetrahydro-2H-pyran fits perfectly into such strategies. Its reactivity profile is orthogonal to many other common protecting groups:

THP Group: Labile to acid.

Bromoethyl Group: Labile to nucleophiles.

This orthogonality can be exploited in a synthetic sequence. For example, one could perform a nucleophilic substitution on the bromide first, under basic or neutral conditions that leave the THP group intact. In a subsequent step, the THP group could be removed with acid to reveal the hydroxyl group for further transformation.

Alternatively, the THP group could be removed first. The resulting bromo-alcohol could then undergo a reaction at the hydroxyl position (e.g., acylation, oxidation) before the bromide is displaced by a nucleophile in a final step. This strategy is orthogonal to base-labile groups (like esters) and groups removed by hydrogenolysis (like benzyl (B1604629) ethers).

Oxidation and Reduction Reactions

The saturated tetrahydropyran ring and its associated ether linkages are generally robust and resistant to common oxidizing and reducing agents. Reactions involving oxidation or reduction of 2-(2-bromoethoxy)tetrahydro-2H-pyran will primarily target the bromoethyl moiety or occur under forcing conditions.

Oxidation: The molecule lacks functional groups that are easily oxidized. The ether C-H bonds are strong and require harsh reagents (e.g., strong permanganate, chromic acid) to be cleaved, a process that is rarely selective or synthetically useful. One relevant transformation is the oxidative deprotection of the THP ether using reagents like N-bromosuccinimide (NBS), which cleaves the acetal to reveal the alcohol. organic-chemistry.org

Reduction: The carbon-bromine bond is the most susceptible site for reduction.

Catalytic Hydrogenation: Hydrogenolysis with H₂ over a palladium catalyst (Pd/C) can reduce the alkyl bromide to an alkane. However, care must be taken, as residual acid in the catalyst can sometimes lead to the undesired cleavage of the THP group.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce the C-Br bond to a C-H bond.

These reduction reactions transform the bromoethyl group into an ethyl group, which can be a useful modification if the bromine's reactivity is no longer needed.

Hydrolytic Stability and Degradation Pathway Analysis

The structure of 4-(2-bromoethoxy)tetrahydro-2H-pyran contains a tetrahydropyranyl ether linkage, which is known to be susceptible to hydrolysis under acidic conditions. This reaction is a cornerstone of the use of THP as a protecting group for alcohols, as it can be readily cleaved to regenerate the alcohol.

Observations from the synthesis of the related compound 2-(2-bromoethoxy)tetrahydro-2H-pyran indicate a degree of instability. The distilled product is noted to be contaminated with variable amounts of degradation products and has a tendency to turn black within a few days, suggesting that degradation can occur under ambient conditions, although the specific mechanisms of this coloration and degradation are not detailed. researchgate.net

Specific kinetic studies detailing the rate of hydrolysis of this compound under varying conditions such as pH, temperature, and solvent systems have not been reported in the reviewed scientific literature.

To provide a general context for the reactivity of such compounds, a data table outlining the typical conditions for the cleavage of tetrahydropyranyl ethers is presented below. These conditions are qualitative and derived from general organic chemistry principles for this class of compounds.

| Condition | Reagent/Solvent System | Temperature | General Rate |

| Acidic | Acetic acid in THF/water | Ambient | Moderate to Fast |

| p-Toluenesulfonic acid in water | Ambient | Fast | |

| Pyridinium p-toluenesulfonate (PPTS) in ethanol | Ambient | Slow to Moderate | |

| Neutral | Water | Ambient | Very Slow/Stable |

| Basic | Aqueous base | Ambient | Generally Stable |

This table represents generalized conditions for the deprotection of THP ethers and is not based on specific experimental data for this compound.

Direct experimental identification of the degradation products of this compound through hydrolysis is not available in the literature. However, the mechanism of acid-catalyzed hydrolysis of tetrahydropyranyl ethers is well-established and can be used to predict the likely products. total-synthesis.comyoutube.comwikipedia.org

The hydrolysis reaction is initiated by the protonation of the oxygen atom in the tetrahydropyran ring. This is followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the release of 2-bromoethanol (B42945). The carbocation is then attacked by water, leading to the formation of a hemiacetal, 2-hydroxytetrahydropyran. This cyclic hemiacetal exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. wikipedia.orgstackexchange.com

Therefore, the expected degradation products from the acid-catalyzed hydrolysis of the tetrahydropyranyl ether linkage in this compound are:

2-Bromoethanol

5-Hydroxypentanal (in equilibrium with 2-hydroxytetrahydropyran)

The bromoethoxy portion of the molecule could potentially undergo other degradation reactions, such as nucleophilic substitution or elimination, especially under conditions that are not strictly hydrolytic. However, under typical acidic hydrolysis conditions for cleaving a THP ether, the primary reaction is expected to be the cleavage of the acetal linkage. The observed darkening of the related compound 2-(2-bromoethoxy)tetrahydro-2H-pyran over time suggests that other, more complex degradation or polymerization pathways may also occur, but these have not been elucidated. researchgate.net

Strategic Applications of 4 2 Bromoethoxy Tetrahydro 2h Pyran in Complex Organic Synthesis

Construction of Advanced Intermediates for Medicinal Chemistry

The versatility of 4-(2-bromoethoxy)tetrahydro-2H-pyran has been demonstrated in the construction of complex molecules and intermediates destined for pharmaceutical applications. guidechem.comresearchgate.net Its ability to introduce a protected two-carbon linker facilitates the synthesis of diverse molecular architectures.

As a key intermediate, this compound serves as a cornerstone in the innovative and convergent synthesis of Active Pharmaceutical Ingredients (APIs). researchgate.net The reagent's primary function is to introduce a hydroxyethyl (B10761427) group onto a target molecule. The synthesis begins by reacting a nucleophilic substrate with the bromoethyl end of the reagent. Following this coupling reaction, the THP protecting group can be easily removed under acidic conditions to reveal the terminal alcohol functionality. researchgate.net This strategic introduction of a hydroxyethyl group is a common step in building more complex pharmaceutical scaffolds and drug candidates. Its application is noted in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which are prevalent structures in medicinal chemistry. sigmaaldrich.comscbt.com

The utility of this compound is well-documented in the synthesis of specific classes of bioactive molecules.

Estrogen Ligands: The compound has been employed in the synthesis of estrogen ligands that bear a carborane scaffold. sigmaaldrich.comchemicalbook.com These novel ligands are designed to interact with estrogen receptors (ERs), which are important targets in the treatment of hormone-dependent cancers and other endocrine-related conditions. nih.gov The ethoxy linker, derived from this compound, serves to connect the carborane pharmacophore to the core structure of the ligand.

Aryloxyethyl Selenocyanates: A multi-step synthesis of aryloxyethyl selenocyanate (B1200272) homologues utilizes this compound to introduce the critical ethoxy bridge. conicet.gov.ar In this sequence, a 2-hydroxyphenone intermediate is first reacted with this compound. conicet.gov.arresearchgate.net Subsequent deprotection of the THP ether, conversion of the resulting alcohol to a tosylate or mesylate, and finally, nucleophilic substitution with potassium selenocyanate yields the target compounds. conicet.gov.ar These aryloxyethyl selenocyanates are investigated for their potential biological activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. conicet.gov.ar

The table below summarizes key bioactive compounds synthesized using this reagent.

| Bioactive Compound Class | Synthetic Role of this compound | Therapeutic Target/Application |

| Carborane-based Estrogen Ligands | Introduces an ethoxy linker to connect the carborane unit. sigmaaldrich.comchemicalbook.com | Estrogen Receptors (ERs) for endocrine-related therapies. nih.gov |

| Aryloxyethyl Selenocyanates | Provides the ethoxy bridge in a multi-step synthesis. conicet.gov.ar | Potential anti-parasitic agents against Trypanosoma cruzi. conicet.gov.ar |

Prodrugs are inactive precursors that are converted into active drugs in vivo, a strategy often used to improve a drug's pharmacokinetic properties. The design of prodrugs frequently involves cleavable linkers that connect the active drug to a promoiety.

While direct examples of its use are not extensively documented, the chemical structure of this compound makes it an ideal candidate for constructing linkers in prodrug design. The bromo-functional group allows for covalent attachment to a drug molecule, while the THP-protected alcohol offers a latent hydrophilic handle. The THP ether is notably sensitive to acidic conditions, a physiological feature of certain tissues like tumors. This acid-lability could be exploited for targeted drug release. A prodrug constructed with this linker could remain stable in the bloodstream (neutral pH) and then cleave within the acidic tumor microenvironment, releasing the active drug precisely at the site of action. This targeted delivery approach is a key strategy in developing safer and more effective cancer chemotherapies. mdpi.com

Role in Natural Product Total Synthesis

The tetrahydropyran (B127337) ring system is a structural motif found in a wide array of biologically active natural products. nih.govresearchgate.net The total synthesis of these complex molecules often requires chiral intermediates and robust synthetic methodologies. Although the pyran scaffold is central to many natural products, and reagents like this compound are used to install protected hydroxyethyl moieties, a specific application of this compound in a completed total synthesis of a natural product has not been prominently reported in the surveyed literature. Its utility remains plausible for introducing side chains or building fragments in future synthetic endeavors toward pyran-containing natural products.

Functionalization and Modification of Polymeric and Macromolecular Systems

The modification of polymers to impart specific functions is a cornerstone of materials science. Introducing new chemical groups onto a polymer backbone can dramatically alter its physical, chemical, and biological properties.

Conjugated polymers are materials with unique electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and biomedical devices. azooptics.com The performance of these materials can be fine-tuned by attaching functional side chains to the polymer backbone.

The structure of this compound makes it a suitable reagent for this purpose through the "grafting to" approach. researchgate.netfrontiersin.org In this strategy, a monomer can be functionalized with the reagent via nucleophilic substitution at the bromo-position. This functionalized monomer, now carrying a protected hydroxyethyl side chain, can then be polymerized. Alternatively, a pre-formed conjugated polymer with nucleophilic sites on its backbone can be reacted with this compound to graft the side chains onto the existing polymer. After grafting, the THP protecting group can be removed to expose the terminal hydroxyl groups, which can serve as points for further functionalization or to enhance the polymer's solubility and processing characteristics for optical and electronic device fabrication. imperial.ac.uk

Synthesis of Spectroscopic Probes and Spin Labels:While the bromoethoxy functional group is a suitable handle for attaching molecules to probes, no studies were found describing the synthesis of spectroscopic probes or spin labels using this compound as a precursor.

Due to the absence of specific, verifiable research findings for this compound, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible. Proceeding would require speculation or the incorrect use of data for a different chemical compound, which would violate the core principles of accuracy and adherence to the user's explicit instructions.

Mechanistic Elucidation and Kinetic Profiling of Reactions Involving 4 2 Bromoethoxy Tetrahydro 2h Pyran

Detailed Reaction Mechanism Investigations

The reactivity of 4-(2-bromoethoxy)tetrahydro-2H-pyran is primarily dictated by the tetrahydropyranyl ether linkage and the carbon-bromine bond. The potential reaction mechanisms include acid-catalyzed hydrolysis of the THP ether and nucleophilic substitution at the bromo-substituted carbon.

Acid-Catalyzed Hydrolysis of the Tetrahydropyranyl Ether:

Tetrahydropyranyl ethers are widely used as protecting groups for alcohols due to their stability under neutral and basic conditions, and their facile cleavage under acidic conditions. The mechanism for the acid-catalyzed hydrolysis of the THP ether in this compound is analogous to that of other THP ethers and proceeds through the following steps study.comstackexchange.comyoutube.comyoutube.com:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the exocyclic ether oxygen atom by an acid catalyst (e.g., H₃O⁺), forming a protonated ether intermediate.

Formation of a Resonance-Stabilized Carbocation: The carbon-oxygen bond of the protonated ether cleaves, leading to the formation of 2-bromoethanol (B42945) and a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the carbon atom and the adjacent ring oxygen, which significantly stabilizes this intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxocarbenium ion.

Deprotonation: A final deprotonation step, typically by another water molecule or a conjugate base, regenerates the acid catalyst and yields 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, tetrahydropyran-2-ol.

Nucleophilic Substitution at the Bromoethyl Group:

The primary alkyl bromide functionality in this compound is susceptible to nucleophilic substitution reactions. These reactions can proceed via either an Sₙ2 or, less likely for a primary substrate, an Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile ksu.edu.sauky.eduyoutube.com.

Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) is the more probable pathway. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide ion as a leaving group. This process involves a single transition state and leads to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile libretexts.org.

Quantitative Kinetic Analysis of Reaction Rates

The rate of acid-catalyzed hydrolysis of THP ethers is generally fast, and the reaction often goes to completion. The rate law for this reaction is typically first-order with respect to the THP ether and first-order with respect to the acid catalyst.

For the nucleophilic substitution reaction, the rate law for an Sₙ2 reaction is given by: Rate = k[Substrate][Nucleophile]

The rate constant, k, is influenced by temperature, solvent, and the nature of the substrate and nucleophile.

The following interactive table provides hypothetical, yet plausible, kinetic data for the reaction of a primary bromoalkane with different nucleophiles, illustrating the principles of Sₙ2 kinetics.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| OH⁻ | Water | 25 | 1.0 x 10⁻³ |

| I⁻ | Acetone (B3395972) | 25 | 5.0 x 10⁻² |

| CN⁻ | DMSO | 25 | 2.0 x 10⁻¹ |

| CH₃O⁻ | Methanol | 25 | 5.0 x 10⁻⁴ |

This data is illustrative and based on general trends in Sₙ2 reactions.

Influence of Substrate Structure and Reaction Environment on Reactivity

The reactivity of this compound is significantly influenced by its structure and the surrounding reaction environment.

Substrate Structure:

Steric Hindrance: The rate of Sₙ2 reactions is highly sensitive to steric hindrance at the reaction center. As a primary alkyl bromide, the carbon atom bearing the bromine in this compound is relatively unhindered, favoring the Sₙ2 pathway.

Nature of the Leaving Group: Bromide is a good leaving group, which facilitates nucleophilic substitution reactions.

Conformational Effects: The chair conformation of the tetrahydropyran (B127337) ring and the orientation of the 2-bromoethoxy substituent can influence the feasibility of neighboring group participation by the ether oxygen.

Reaction Environment:

Solvent: The choice of solvent plays a critical role in nucleophilic substitution reactions. Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate Sₙ2 reactions by solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. Polar protic solvents (e.g., water, methanol) can solvate both the cation and the nucleophile, which can slow down Sₙ2 reactions.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation.

pH: The pH of the reaction medium is a critical factor for the stability of the THP ether. Acidic conditions will promote its hydrolysis, while neutral to basic conditions will leave it intact. This differential stability is the basis for its use as a protecting group.

The following table summarizes the expected influence of various factors on the primary reaction pathways of this compound.

| Factor | Effect on Acid-Catalyzed Hydrolysis | Effect on Sₙ2 Reaction |

| [H⁺] | Rate increases with increasing [H⁺] | No direct effect |

| [Nucleophile] | No direct effect | Rate increases with increasing [Nucleophile] |

| Solvent Polarity | Generally faster in more polar solvents | Complex effects; polar aprotic solvents are optimal |

| Temperature | Rate increases with increasing temperature | Rate increases with increasing temperature |

Advanced Spectroscopic and Structural Characterization of 4 2 Bromoethoxy Tetrahydro 2h Pyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-(2-bromoethoxy)tetrahydro-2H-pyran, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is employed for a complete structural assignment.

In the ¹H NMR spectrum, the protons of the tetrahydropyran (B127337) ring and the bromoethoxy side chain would exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon adjacent to the ring oxygen (C2 and C6) would appear at a lower field compared to the other ring protons due to the deshielding effect of the oxygen atom. The proton at the C4 position, being attached to the carbon bearing the bromoethoxy group, would also show a distinct chemical shift. The methylene (B1212753) protons of the bromoethoxy group would appear as two distinct signals, with the protons closer to the bromine atom being more deshielded.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all the carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen and bromine atoms would resonate at lower fields.

To provide a clearer understanding of the expected NMR data, the following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2/H6 (axial) | 3.4 - 3.6 | C2/C6: 65 - 70 |

| H2/H6 (equatorial) | 3.9 - 4.1 | |

| H3/H5 (axial) | 1.4 - 1.6 | C3/C5: 30 - 35 |

| H3/H5 (equatorial) | 1.8 - 2.0 | |

| H4 | 3.7 - 3.9 | C4: 70 - 75 |

| -OCH₂- | 3.8 - 4.0 | -OCH₂-: 68 - 72 |

| -CH₂Br | 3.5 - 3.7 | -CH₂Br: 30 - 35 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. For this compound, several 2D-NMR experiments would be crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, COSY would show correlations between the protons on adjacent carbons in the tetrahydropyran ring (e.g., H2 with H3, H3 with H4, etc.) and within the ethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, it would show a correlation between the H4 proton and the carbons of the ethoxy group, confirming the attachment of the side chain at the C4 position.

The stereochemistry of the 4-substituted tetrahydropyran ring is a critical aspect of its structure. The substituent at the C4 position can be either in an axial or equatorial orientation, and NMR spectroscopy provides the tools to determine the preferred conformation.

The coupling constants (J-values) between adjacent protons in the tetrahydropyran ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. A large coupling constant (typically 8-10 Hz) between vicinal axial-axial protons (³J_ax,ax) and smaller coupling constants for axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings (typically 2-5 Hz) can be used to determine the relative stereochemistry.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons that are in close proximity. For instance, an NOE between the H4 proton and the axial protons at C2 and C6 would indicate an axial orientation of the bromoethoxy group. Conversely, the absence of such correlations and the presence of NOEs to equatorial protons would suggest an equatorial orientation.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of this compound.

| Ion | Calculated m/z (for C₇H₁₃⁷⁹BrO₂) | Calculated m/z (for C₇H₁₃⁸¹BrO₂) |

| [M]⁺ | 208.0099 | 210.0078 |

| [M+H]⁺ | 209.0177 | 211.0156 |

| [M+Na]⁺ | 231.0000 | 232.9979 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would include:

Loss of the bromoethoxy side chain: This would result in a fragment ion corresponding to the tetrahydropyranyl cation.

Cleavage of the tetrahydropyran ring: This can lead to various smaller fragment ions.

Loss of a bromine radical: This would generate a radical cation.

The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

The IR and Raman spectra of this compound would exhibit characteristic bands for the different functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (alkane) | Stretching | 2850 - 3000 | IR, Raman |

| C-O (ether) | Stretching | 1050 - 1150 | IR |

| C-Br | Stretching | 500 - 600 | IR, Raman |

Rotational Spectroscopy for Gas-Phase Structural Analysis and Conformational Landscape

The study of molecules in the gas phase by rotational spectroscopy allows for the characterization of their structure free from intermolecular interactions that are present in condensed phases. This technique measures the transition frequencies between quantized rotational energy levels of a molecule. These frequencies are directly related to the molecule's moments of inertia, from which a precise molecular structure can be derived. For a molecule like this compound, which possesses multiple rotational bonds, several different conformers may exist in the gas phase. Rotational spectroscopy is a powerful tool to identify these individual conformers and determine their relative energies and abundances. uva.esnih.govnih.gov

The tetrahydropyran ring is a classic system for studying the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) to adopt an axial orientation, contrary to what would be expected from steric hindrance alone. wikipedia.orgscripps.edu This effect is generally attributed to the stabilizing interaction between a lone pair of the ring heteroatom and the antibonding orbital of the exocyclic C-X bond. researchgate.net

In the case of this compound, the substituent is not at the anomeric position. However, the principles of conformational analysis and stereoelectronic interactions are still critical in determining its three-dimensional structure. The orientation of the 2-bromoethoxy group at the C4 position will be governed by a combination of steric and electronic factors. While the classic anomeric effect is not directly applicable, other gauche interactions and dipole-dipole interactions will influence the conformational landscape. A detailed rotational spectroscopic study would be necessary to unravel these subtle energetic contributions and provide a definitive picture of the molecule's preferred conformation(s) in the gas phase. illinois.edupsu.edu

Due to the absence of specific research on this compound, no experimental data tables for its rotational constants or conformational energies can be presented.

Computational and Theoretical Studies on 4 2 Bromoethoxy Tetrahydro 2h Pyran

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods, rooted in quantum mechanics, can predict a wide array of molecular attributes, including geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density, providing detailed information about its geometry and energetic properties.

Table 1: Predicted Geometrical Parameters for the Chair Conformation of 4-(2-bromoethoxy)tetrahydro-2H-pyran (Illustrative Data)

| Parameter | Value |

| C-O (ring) bond length | ~1.43 Å |

| C-C (ring) bond length | ~1.53 Å |

| C-O (ether) bond length | ~1.42 Å |

| C-Br bond length | ~1.94 Å |

| C-O-C (ring) bond angle | ~112° |

| C-C-C (ring) bond angle | ~110° |

| O-C-C-O (ether) dihedral angle | Varies with conformation |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific DFT calculations for this compound are not publicly available.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an MEP map would reveal key features of its reactivity. The oxygen atoms of the tetrahydropyran (B127337) ring and the ethoxy bridge would exhibit negative electrostatic potential due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms and the region around the bromine atom (due to the sigma-hole effect) would show positive electrostatic potential, indicating them as sites for nucleophilic interaction. researchgate.net Understanding the MEP is crucial for predicting how the molecule will interact with other reagents and biological macromolecules. rsc.orgnih.gov

Molecular Dynamics Simulations and Conformational Analysis

The tetrahydropyran ring is not planar and can adopt several conformations, with the chair form being the most stable for the parent ring. montclair.eduresearchgate.net The presence of the 4-(2-bromoethoxy) substituent introduces additional conformational possibilities, primarily concerning its axial or equatorial orientation on the ring.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and conformational landscape of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the stability and interconversion of different conformers.

For a 4-substituted tetrahydropyran, the substituent can exist in either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. High-level computational studies on substituted tetrahydropyrans have shown that the conformational preference is a delicate balance of steric and stereoelectronic effects. nih.govacs.org For an alkoxy substituent at the 4-position, the equatorial conformation is generally favored.

Table 2: Relative Energies of Axial vs. Equatorial Conformers of 4-alkoxytetrahydropyrans (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial | 0.00 | ~95 |

| Axial | ~2.0 | ~5 |

Note: This data is illustrative and based on general principles of conformational analysis for substituted cyclohexanes and tetrahydropyrans. Specific values for the 2-bromoethoxy substituent would require dedicated computational studies.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these models can help to identify the most likely sites for reaction and to predict the outcome of various transformations.

One common approach is to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.

In this compound, the HOMO is likely to be localized on the oxygen atoms and the bromine atom, indicating these as the primary sites for electrophilic attack. The LUMO would be expected to be associated with the C-Br antibonding orbital, suggesting that nucleophilic substitution at the carbon atom attached to the bromine is a favorable reaction pathway. Computational models can also be used to calculate the transition state energies for different possible reaction pathways, allowing for the prediction of reaction rates and the major products. rsc.org

Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

While there are no specific published docking studies involving this compound as a primary ligand, its structural motifs, particularly the tetrahydropyran ring, are present in many biologically active molecules and approved drugs. researchgate.net If this compound were to be investigated as a potential therapeutic agent, docking studies would be a critical first step.

Table 3: Potential Intermolecular Interactions in Docking Studies (Hypothetical)

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Oxygen atoms of the tetrahydropyran and ether linkage |

| Halogen Bonding | Bromine atom |

| Hydrophobic Interactions | Methylene (B1212753) groups of the tetrahydropyran ring and ethyl chain |

| Van der Waals Forces | Entire molecule |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules and molecular complexes. NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space.

An NCI analysis of this compound would reveal the intramolecular non-covalent interactions that influence its conformational preferences. For instance, it could visualize the steric repulsion between the axial 4-substituent and the hydrogen atoms at the 2 and 6 positions of the tetrahydropyran ring in the axial conformer. It could also highlight weak attractive interactions, such as intramolecular hydrogen bonds, that might stabilize certain conformations. These subtle interactions are critical for a complete understanding of the molecule's behavior and can be particularly important in the context of its interactions with other molecules, including biological targets. mdpi.com

Emerging Research Frontiers and Future Perspectives for 4 2 Bromoethoxy Tetrahydro 2h Pyran

Sustainable Synthesis and Environmental Impact ReductionNo methods for the sustainable synthesis or assessments of the environmental impact of 4-(2-bromoethoxy)tetrahydro-2H-pyran have been published.

Further experimental research is required to elucidate the fundamental properties and potential applications of this specific chemical entity.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-bromoethoxy)tetrahydro-2H-pyran, and what analytical methods validate its purity?

Methodology :

- Synthesis : A common route involves reacting 2-bromoethanol with dihydropyran derivatives under basic conditions. For example, describes the synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran using KOH in dry DMSO with tetrahydropyran and 4-bromo-3,5-dimethylphenol .

- Purification : Flash column chromatography (e.g., hexane/ether mixtures) is typically employed to isolate the product.

- Characterization :

- 1H/13C NMR : Key signals include δ 3.50–4.15 ppm (tetrahydropyran oxygenated protons) and δ 1.67–2.19 ppm (ring methylene groups) .

- MS : Electron ionization (EI) and chemical ionization (CI) spectra confirm molecular ion peaks and fragmentation patterns .

- IR : Absorptions at ~1120 cm⁻¹ (C-O-C stretching) and ~600 cm⁻¹ (C-Br) are diagnostic .

Q. How does the bromoethoxy group influence reactivity in substitution reactions?

Mechanistic Insight : The bromine atom acts as a leaving group, enabling nucleophilic substitution (SN2) or elimination reactions. For example:

- Alkylation : Reacts with Grignard reagents or organolithium compounds to form ether-linked derivatives.

- Cross-Coupling : Participates in Suzuki-Miyaura reactions when coupled with boronic acids (see for analogous boronate intermediates) .

- Stability : Hydrolysis under acidic conditions may yield tetrahydropyran-2-ol derivatives, requiring anhydrous storage .

Q. What are the primary applications of this compound in organic synthesis?

Applications :

- Protecting Group : The tetrahydropyran (THP) ring protects hydroxyl groups during multi-step syntheses, as noted in and .

- Building Block : Used to synthesize complex molecules like cardiolipin analogs () and furan-fused heterocycles .

- Intermediate : Key precursor for generating lithiated or magnesiated reagents (e.g., 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide) .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in reactions involving this compound?

Strategies :

- Catalytic Control : Chiral catalysts like Cu(II)-bisphosphine complexes () or InBr3 () induce stereoselectivity in cyclization or substitution reactions .

- Temperature Effects : Lower temperatures (e.g., –78°C) favor kinetic control, enhancing selectivity for specific diastereomers .

- Substrate Engineering : Bulky substituents on the THP ring or adjacent groups can sterically guide reaction pathways .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Data Analysis :

Q. How does the compound’s stability under oxidative/reductive conditions impact its utility?

Stability Studies :

- Oxidation : The THP ring is susceptible to oxidation with KMnO4 or CrO3, forming ketones or lactones (). This limits its use in oxidative environments unless protected .

- Reduction : LiAlH4 reduces the bromoethoxy group to ethanol derivatives, enabling controlled deprotection .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

Analytical Approaches :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in diastereomeric mixtures (e.g., distinguishing axial vs. equatorial substituents) .

- HRMS : Confirms exact mass for complex derivatives, such as those with boronate esters () .

- X-ray Crystallography : Provides unambiguous stereochemical assignments for crystalline intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.